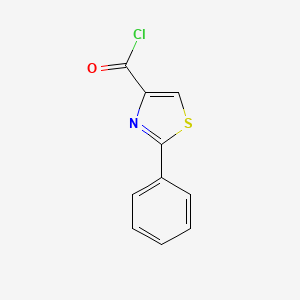

2-Phenyl-1,3-thiazole-4-carbonyl chloride

描述

Significance of Thiazole (B1198619) Scaffolds in Heterocyclic Chemistry

Thiazole is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This structural motif, known as a thiazole scaffold, is a cornerstone in heterocyclic and medicinal chemistry due to its presence in a vast number of biologically active compounds. chemicalbook.combepls.com The thiazole ring is a key component in natural products, most notably Vitamin B1 (Thiamine), and is featured in a wide array of synthetic pharmaceuticals. researchgate.net

The significance of the thiazole scaffold is demonstrated by its incorporation into numerous approved drugs with diverse therapeutic applications, including:

Anticancer agents: Dasatinib and Dabrafenib. chemicalbook.com

Anti-HIV agents: Ritonavir.

Anti-inflammatory drugs: Meloxicam. matrix-fine-chemicals.com

Antifungal medications: Ravuconazole. matrix-fine-chemicals.com

The widespread biological activity associated with thiazole derivatives, such as antimicrobial, anti-inflammatory, and antitumor properties, makes this scaffold a privileged structure in drug discovery and development. chemicalbook.comresearchgate.netnih.gov Consequently, synthetic intermediates that facilitate the introduction of the thiazole moiety into new molecular frameworks are of high value to organic and medicinal chemists.

Overview of Acyl Chlorides as Versatile Synthetic Intermediates

Acyl chlorides, with the general formula R-COCl, are among the most reactive derivatives of carboxylic acids. masterorganicchemistry.com Their high reactivity is attributed to the electronic properties of the carbonyl group, which is attached to a highly electronegative chlorine atom. The chlorine atom acts as an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack. mnstate.edu

This inherent reactivity makes acyl chlorides exceptionally versatile intermediates in organic synthesis. They are most commonly employed in nucleophilic acyl substitution reactions to prepare a wide range of other carboxylic acid derivatives, such as:

Amides: through reaction with primary or secondary amines. masterorganicchemistry.com

Esters: through reaction with alcohols. researchgate.net

Anhydrides: through reaction with carboxylate salts.

The conversion of a relatively unreactive carboxylic acid into a highly reactive acyl chloride is a key strategy for activating the carboxyl group, enabling the formation of new carbon-heteroatom bonds under mild conditions. masterorganicchemistry.com

Structure

3D Structure

属性

IUPAC Name |

2-phenyl-1,3-thiazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNOS/c11-9(13)8-6-14-10(12-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFOIDMEHXGBKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380109 | |

| Record name | 2-phenyl-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36094-04-9 | |

| Record name | 2-phenyl-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenyl 1,3 Thiazole 4 Carbonyl Chloride

Preparation of the Carboxylic Acid Precursor: 2-Phenyl-1,3-thiazole-4-carboxylic Acid

The foundational step in synthesizing the target acyl chloride is the construction of 2-phenyl-1,3-thiazole-4-carboxylic acid. This involves the formation of the core 1,3-thiazole ring and the subsequent introduction or concurrent formation of the carboxylic acid group at the C4 position.

Cyclization Reactions for the 1,3-Thiazole Core Formation

The Hantzsch thiazole (B1198619) synthesis is a widely recognized and versatile method for constructing the 1,3-thiazole ring. mdpi.comyoutube.com This reaction involves the condensation of an α-haloketone with a thioamide. mdpi.comyoutube.com In the context of preparing 2-phenyl-1,3-thiazole-4-carboxylic acid, a common strategy employs the reaction of thiobenzamide (B147508) with an ethyl α-haloacetoacetate, such as ethyl bromopyruvate. This reaction directly yields ethyl 2-phenyl-1,3-thiazole-4-carboxylate, which serves as an immediate precursor to the desired carboxylic acid.

The general mechanism of the Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the α-haloketone, followed by an intramolecular condensation to form the thiazole ring. youtube.com The aromaticity of the resulting thiazole ring provides a thermodynamic driving force for the reaction. youtube.com

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| Thiobenzamide | Ethyl bromopyruvate | Ethyl 2-phenyl-1,3-thiazole-4-carboxylate | Hantzsch Thiazole Synthesis | mdpi.com |

Functionalization Strategies for C4-Carboxylic Acid Introduction

Once the ethyl 2-phenyl-1,3-thiazole-4-carboxylate is synthesized, the carboxylic acid functionality is introduced at the C4 position through the hydrolysis of the ester group. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is commonly employed and involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. beilstein-journals.org

For instance, the hydrolysis of the ethyl ester of a similar heterocyclic compound, diethyl 2-(perfluorophenyl)malonate, has been investigated, highlighting the feasibility of this functionalization approach. beilstein-journals.org

| Starting Material | Reagents | Product | Transformation |

| Ethyl 2-phenyl-1,3-thiazole-4-carboxylate | 1. NaOH (aq) or KOH (aq) 2. HCl (aq) or H2SO4 (aq) | 2-Phenyl-1,3-thiazole-4-carboxylic acid | Ester Hydrolysis (Saponification) |

Conversion of 2-Phenyl-1,3-thiazole-4-carboxylic Acid to its Acyl Chloride

The final step in the synthesis of the target compound is the conversion of the carboxylic acid group of 2-phenyl-1,3-thiazole-4-carboxylic acid into a more reactive acyl chloride group. This is a standard transformation in organic synthesis, often accomplished using a variety of halogenating agents.

Thionyl Chloride Mediated Halogenation Procedures

Thionyl chloride (SOCl₂) is a widely used and effective reagent for the conversion of carboxylic acids to acyl chlorides. masterorganicchemistry.comlibretexts.org The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group. libretexts.org Subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. masterorganicchemistry.comyoutube.com This is an advantageous feature as the gaseous byproducts can be easily removed from the reaction mixture, simplifying the purification of the desired acyl chloride. masterorganicchemistry.com

The general reaction is as follows: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

This method has been successfully applied to a wide range of carboxylic acids, including those with heterocyclic moieties. sci-hub.se

| Carboxylic Acid | Halogenating Agent | Product | Byproducts |

| 2-Phenyl-1,3-thiazole-4-carboxylic acid | Thionyl chloride (SOCl₂) | 2-Phenyl-1,3-thiazole-4-carbonyl chloride | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) |

Optimization of Reaction Conditions for Acyl Chloride Formation

To achieve high yields and purity of this compound, optimization of the reaction conditions is crucial. Key parameters that are often adjusted include the reaction temperature, the use of a solvent, and the addition of a catalyst.

The reaction is frequently carried out at reflux temperature to ensure completion. orgsyn.org While the reaction can be performed using neat thionyl chloride, an inert solvent such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) can also be employed. reddit.com

The addition of a catalytic amount of N,N-dimethylformamide (DMF) is a common practice to accelerate the conversion of carboxylic acids to acyl chlorides using thionyl chloride. reddit.com The DMF acts as a catalyst by reacting with thionyl chloride to form a Vilsmeier-type intermediate, which is a more potent acylating agent.

A typical optimized procedure involves heating the carboxylic acid in an excess of thionyl chloride, often with a few drops of DMF, at reflux until the evolution of gases ceases. orgsyn.orgreddit.com The excess thionyl chloride is then removed by distillation or under reduced pressure to afford the crude acyl chloride, which can be purified further if necessary.

| Parameter | Condition | Rationale |

| Temperature | Reflux | To increase the reaction rate and drive the reaction to completion. |

| Solvent | Neat SOCl₂ or inert solvent (e.g., DCM, Toluene) | Neat conditions are common, while a solvent can be used for better control and for substrates with poor solubility in SOCl₂. |

| Catalyst | Catalytic DMF | To accelerate the reaction rate through the formation of a more reactive intermediate. |

| Work-up | Removal of excess SOCl₂ under vacuum | To isolate the acyl chloride product from the volatile reagent. |

Reactivity Profiles and Mechanistic Pathways of 2 Phenyl 1,3 Thiazole 4 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

2-Phenyl-1,3-thiazole-4-carbonyl chloride is a highly reactive acyl chloride that readily undergoes nucleophilic acyl substitution reactions. The electron-withdrawing nature of the thiazole (B1198619) ring and the inherent reactivity of the acyl chloride functional group make the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is central to its utility in the synthesis of a variety of important chemical entities.

Amidation Reactions for 2-Phenyl-1,3-thiazole-4-carboxamide Synthesis

The reaction of this compound with primary and secondary amines is a facile and efficient method for the synthesis of the corresponding 2-phenyl-1,3-thiazole-4-carboxamides. This amidation reaction proceeds via the classical nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the stable amide product.

The general reaction scheme is as follows:

Reaction of this compound with an amine to form a 2-Phenyl-1,3-thiazole-4-carboxamide.

This reaction is versatile and has been employed to synthesize a wide array of N-substituted 2-phenyl-1,3-thiazole-4-carboxamides by varying the amine component. For instance, the reaction with various substituted anilines leads to the formation of N-aryl amides. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride that is formed as a byproduct.

Table 1: Examples of Amidation Reactions

| Amine | Product |

| Aniline | N-phenyl-2-phenyl-1,3-thiazole-4-carboxamide |

| 4-Methylaniline | N-(4-methylphenyl)-2-phenyl-1,3-thiazole-4-carboxamide |

| 4-Methoxyaniline | N-(4-methoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide |

| 4-Chloroaniline | N-(4-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide |

Esterification Reactions for Thiazole-4-carboxylate Derivatives

In a similar manner to amidation, this compound reacts with alcohols and phenols to produce the corresponding esters. This process, known as esterification, also follows a nucleophilic acyl substitution pathway. The oxygen atom of the alcohol or phenol (B47542) attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion and a proton, yielding the ester.

The general reaction is illustrated below:

Esterification of this compound with an alcohol to form a 2-Phenyl-1,3-thiazole-4-carboxylate.

The reaction is often facilitated by the presence of a base to act as a scavenger for the HCl produced. This method allows for the synthesis of a variety of alkyl and aryl 2-phenyl-1,3-thiazole-4-carboxylates. For example, the reaction with ethanol (B145695) yields ethyl 2-phenyl-1,3-thiazole-4-carboxylate, a valuable intermediate in organic synthesis.

Table 2: Examples of Esterification Reactions

| Alcohol/Phenol | Product |

| Ethanol | Ethyl 2-phenyl-1,3-thiazole-4-carboxylate |

| Methanol | Methyl 2-phenyl-1,3-thiazole-4-carboxylate |

| Phenol | Phenyl 2-phenyl-1,3-thiazole-4-carboxylate |

| 4-Nitrophenol | 4-Nitrophenyl 2-phenyl-1,3-thiazole-4-carboxylate |

Formation of Other Carboxylic Acid Derivatives (e.g., azides, hydrazides)

The high reactivity of this compound extends to reactions with other nucleophiles, enabling the synthesis of a range of other carboxylic acid derivatives.

Synthesis of 2-Phenyl-1,3-thiazole-4-carbonyl azide (B81097):

The reaction with an azide source, typically sodium azide (NaN₃), results in the formation of 2-phenyl-1,3-thiazole-4-carbonyl azide. This reaction is a nucleophilic acyl substitution where the azide ion (N₃⁻) acts as the nucleophile. Carbonyl azides are versatile intermediates in organic synthesis, notably in the Curtius rearrangement to form isocyanates.

Synthesis of 2-Phenyl-1,3-thiazole-4-carbohydrazide:

Treatment of this compound with hydrazine (B178648) (N₂H₄) or hydrazine hydrate (B1144303) yields 2-phenyl-1,3-thiazole-4-carbohydrazide. In this reaction, the terminal nitrogen atom of hydrazine serves as the nucleophile. The resulting hydrazides are important precursors for the synthesis of various heterocyclic compounds, such as pyrazoles and oxadiazoles.

Electrophilic Reactivity in Carbon-Carbon Bond Forming Reactions

Beyond its utility in forming bonds with heteroatoms, this compound is also a potent electrophile in carbon-carbon bond-forming reactions, most notably in Friedel-Crafts acylations. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), it can acylate electron-rich aromatic compounds.

In this reaction, the Lewis acid coordinates to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the generation of a highly reactive acylium ion intermediate. The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a new carbon-carbon bond. A subsequent deprotonation step restores the aromaticity of the ring and yields the aryl (2-phenyl-1,3-thiazol-4-yl)methanone product.

A representative example is the Friedel-Crafts acylation of anisole (B1667542):

Friedel-Crafts acylation of anisole with this compound.

This reaction typically shows a high degree of regioselectivity, with the acylation occurring predominantly at the para position of the activated aromatic ring due to steric hindrance and electronic effects.

Table 3: Examples of Friedel-Crafts Acylation Products

| Aromatic Substrate | Major Product |

| Benzene (B151609) | Phenyl(2-phenyl-1,3-thiazol-4-yl)methanone |

| Toluene | (4-Methylphenyl)(2-phenyl-1,3-thiazol-4-yl)methanone |

| Anisole | (4-Methoxyphenyl)(2-phenyl-1,3-thiazol-4-yl)methanone |

| N,N-Dimethylaniline | (4-(Dimethylamino)phenyl)(2-phenyl-1,3-thiazol-4-yl)methanone |

Investigations into Reaction Mechanisms and Intermediates

The reactions of this compound are generally understood to proceed through well-established mechanistic pathways. The nucleophilic acyl substitution reactions, such as amidation and esterification, follow a two-step addition-elimination mechanism.

In the initial step, the nucleophile adds to the carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. This intermediate is typically a transient species. In the subsequent elimination step, the carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

General mechanism for nucleophilic acyl substitution of this compound.

The rate of these reactions is influenced by the nucleophilicity of the attacking species and the stability of the tetrahedral intermediate. The electrophilicity of the carbonyl carbon in this compound is enhanced by the electron-withdrawing properties of the 2-phenyl-1,3-thiazole ring system, which contributes to its high reactivity.

In the case of Friedel-Crafts acylation, the key intermediate is the acylium ion, [2-phenyl-1,3-thiazole-4-C=O]⁺, which is formed by the interaction of the acyl chloride with the Lewis acid catalyst. This highly electrophilic species is then attacked by the π-electrons of the aromatic substrate.

While detailed kinetic and computational studies specifically on this compound are not extensively reported in the literature, its reactivity patterns are consistent with those of other reactive aroyl chlorides. Theoretical studies on related thiazole derivatives can provide insights into the electronic structure and reactivity of this compound, helping to rationalize the observed reaction outcomes and predict its behavior in other chemical transformations.

Advanced Synthetic Applications and Transformations Involving 2 Phenyl 1,3 Thiazole 4 Carbonyl Chloride

Construction of Complex Polycyclic and Heterocyclic Systems

The electrophilic nature of the carbonyl chloride in 2-phenyl-1,3-thiazole-4-carbonyl chloride makes it an excellent precursor for the synthesis of various fused heterocyclic systems. This is achieved through reactions with bifunctional nucleophiles, where an initial acylation is followed by an intramolecular cyclization event. These fused systems are of significant interest due to their prevalence in biologically active molecules.

While direct examples of the use of this compound in the synthesis of fused systems like thiazolo[3,2-a]pyridines, thiazolo[3,2-b] nih.govnih.govmdpi.comtriazoles, and thiazolo[4,5-d]pyrimidines are not extensively documented in readily available literature, the general synthetic strategies for these systems often involve the reaction of a thiazole (B1198619) derivative with a suitable dielectrophile or a nucleophile-electrophile combination. The reactivity of this compound suggests its high potential as a key reactant in such transformations.

For instance, the synthesis of thiazolo[3,2-a]pyridines can be envisioned through the reaction of this compound with a 2-aminopyridine (B139424) derivative, followed by cyclization. Similarly, reaction with a 3-amino-1,2,4-triazole could potentially lead to the formation of a thiazolo[3,2-b] nih.govnih.govmdpi.comtriazole core. The construction of the thiazolo[4,5-d]pyrimidine (B1250722) skeleton could be approached by reacting the acyl chloride with a 4,5-diaminopyrimidine. These proposed pathways highlight the latent synthetic power of this compound in generating molecular complexity.

Application in Total Synthesis of Natural Products and Analogues

The 2-phenyl-1,3-thiazole moiety is a structural component found in a number of natural products, often contributing to their biological activity. While the direct application of this compound as a building block in the total synthesis of natural products is an area of ongoing research, its potential is significant. The ability to introduce the 2-phenyl-1,3-thiazole-4-carboxamide unit into a complex molecular framework via the reactive acyl chloride provides a powerful tool for synthetic chemists.

The synthesis of analogues of natural products containing this scaffold is a more immediate and explored application. By incorporating derivatives of 2-phenyl-1,3-thiazole-4-carboxylic acid, researchers can systematically modify the structure of a natural product to probe its biological activity, improve its pharmacokinetic properties, or simplify its synthesis. The acyl chloride is the key intermediate that facilitates the covalent linkage of the thiazole moiety to other fragments of the target analogue.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

One of the most prominent applications of this compound is in the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies. The facile reaction of the acyl chloride with a wide range of nucleophiles, particularly amines, allows for the rapid generation of a diverse set of 2-phenyl-1,3-thiazole-4-carboxamide derivatives. These derivatives can then be screened for their biological activity, providing valuable insights into the structural requirements for a desired pharmacological effect.

A notable example of this approach is in the development of potential anticancer agents. A study focused on a series of substituted 2-phenylthiazole-4-carboxamide (B13865131) derivatives revealed important SAR trends. nih.gov By systematically varying the substituent on the amide nitrogen, researchers were able to identify key structural features that influence the cytotoxic activity against various human cancer cell lines.

The following table summarizes the cytotoxic activity of a selection of these 2-phenylthiazole-4-carboxamide derivatives against the T47D breast cancer cell line.

| Compound | R Group (Substituent on Amide Nitrogen) | IC50 (µg/mL) against T47D cells |

| 1 | Phenyl | > 50 |

| 2 | 4-Methoxyphenyl | 15.3 |

| 3 | 2-Methoxyphenyl | 8.7 |

| 4 | 3-Fluorophenyl | 9.2 |

| 5 | 4-Chlorophenyl | 12.5 |

| 6 | 2-Chlorophenyl | 7.9 |

The data clearly indicates that the nature and position of the substituent on the phenyl ring of the amide moiety have a significant impact on the anticancer activity. For instance, the introduction of a methoxy (B1213986) group at the 2-position of the phenyl ring (Compound 3 ) resulted in greater potency compared to the unsubstituted phenyl analogue (Compound 1 ) and the 4-methoxy substituted analogue (Compound 2 ). Similarly, a chlorine atom at the 2-position (Compound 6 ) was more favorable for activity than at the 4-position (Compound 5 ). The 3-fluoro substituted derivative (Compound 4 ) also exhibited good cytotoxic activity. nih.gov

These findings underscore the importance of this compound as a key intermediate for generating chemical diversity in the pursuit of new therapeutic agents. The ability to readily synthesize a wide array of amides and other derivatives allows for a systematic exploration of the chemical space around the 2-phenyl-1,3-thiazole scaffold, facilitating the identification of compounds with optimized biological activity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on 2-phenyl-1,3-thiazole derivatives provide valuable information about their stability, reactivity, and electronic properties. mdpi.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (EHOMO - ELUMO) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP) maps are another useful tool derived from DFT calculations. MEP maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule will interact with other reagents.

Table 1: Calculated Electronic Properties of Thiazole Derivatives from DFT Studies

| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| 2-amino-5-phenyl-1,3,4-thiadiazole | -6.23 | -1.78 | 4.45 | 3.12 |

| 2-(ethylxanthate)acetyl amino-5-phenyl-1,3,4-thiadiazole | -6.54 | -2.11 | 4.43 | 4.56 |

| 2-(2-Hydroxybenzal)amino-5-phenyl-1,3,4-thiadiazole | -6.12 | -2.34 | 3.78 | 5.21 |

Note: Data is illustrative and based on findings for structurally related compounds.

Quantum Chemical Calculations for Reaction Pathway Analysis and Transition States

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. researchgate.netacs.org This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For reactions involving this compound, such as its synthesis or its reactions with nucleophiles, quantum chemical calculations can be used to:

Predict Reaction Pathways: By comparing the energy barriers of different possible reaction routes, the most favorable pathway can be determined.

Characterize Transition States: The geometry and energy of transition states can be calculated, providing insight into the mechanism of bond formation and breakage. youtube.com Methods like QST2 (Quadratic Synchronous Transit) or Berny optimization are commonly used to locate transition states. youtube.com

Analyze Reaction Kinetics: The calculated energy barrier (activation energy) can be used to estimate the reaction rate, which is valuable for optimizing reaction conditions.

For instance, in the synthesis of thiazole derivatives, computational studies can model the cyclization step, identifying the key transition state and the factors that influence its energy. bepls.com Similarly, the reaction of the carbonyl chloride group with a nucleophile can be modeled to understand the addition-elimination mechanism and predict the regioselectivity of the reaction.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction Step

| Reaction Step | Method | Basis Set | Solvent | Activation Energy (kcal/mol) |

| Nucleophilic attack on carbonyl carbon | DFT (B3LYP) | 6-31G(d) | Acetonitrile (B52724) | 15.2 |

| Chloride leaving group departure | DFT (B3LYP) | 6-31G(d) | Acetonitrile | 5.8 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from such calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of 2-phenyl-1,3-thiazole, which are often investigated for various biological activities, QSAR can be a valuable tool in drug discovery. nih.gov

The general workflow of a QSAR study involves:

Data Set Preparation: A series of thiazole derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., topological, electronic, steric properties), are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Successful QSAR models can be used to predict the biological activity of newly designed, unsynthesized derivatives of 2-phenyl-1,3-thiazole. This allows for the prioritization of compounds for synthesis and testing, thereby saving time and resources. 2D and 3D QSAR models have been developed for various series of thiazole derivatives to predict their antimicrobial, anti-inflammatory, and anticancer activities. wikipedia.orgmdpi.comphyschemres.org

Table 3: Example of Descriptors Used in QSAR Models for Thiazole Derivatives

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | Partial Charges | Charge distribution |

| Steric | Molecular Volume | Size and shape of the molecule |

| Topological | Wiener Index | Molecular branching |

| Hydrophobic | LogP | Lipophilicity |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound and its derivatives, MD simulations can provide insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. nih.gov

Conformational analysis is a key aspect of MD simulations. It involves identifying the preferred three-dimensional arrangements (conformations) of a molecule and the energy barriers between them. The conformation of a molecule can significantly impact its reactivity and biological activity. By simulating the molecule's motion, MD can explore the conformational landscape and identify the most stable and low-energy conformers. mdpi.com

In the context of drug design, MD simulations are often used to study the binding of a ligand (a thiazole derivative) to its protein target. biointerfaceresearch.com These simulations can reveal:

The stability of the ligand-protein complex over time.

The key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding. nih.gov

The conformational changes that occur in both the ligand and the protein upon binding.

This information is crucial for understanding the mechanism of action and for designing derivatives with improved binding affinity and selectivity. tandfonline.com

Conclusion

2-Phenyl-1,3-thiazole-4-carbonyl chloride is a valuable and highly reactive chemical intermediate in organic synthesis. Its importance is derived from the strategic combination of a stable, biologically significant 2-phenylthiazole (B155284) scaffold with a versatile acyl chloride functional group. Synthesized readily from its corresponding carboxylic acid, it serves as a powerful acylating agent, primarily used for the construction of amides and esters. Its role as a building block enables the facile incorporation of the 2-phenylthiazole motif into a wide array of molecules, making it a key tool in the fields of medicinal chemistry and materials science for the development of novel, functional compounds.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Phenyl-1,3-thiazole-4-carbonyl chloride by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons on the phenyl and thiazole (B1198619) rings. The phenyl protons typically appear as a complex multiplet in the aromatic region, approximately between δ 7.4 and δ 8.0 ppm. researchgate.net The single proton at the C5 position of the thiazole ring is expected to resonate as a singlet further downfield, generally around δ 8.1-8.6 ppm, due to the deshielding effects of the adjacent sulfur atom and the carbonyl group. researchgate.netnih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the acid chloride is the most deshielded, with a characteristic chemical shift expected in the range of δ 160-165 ppm. Carbons within the thiazole ring are also found downfield; for instance, C2 (bonded to the phenyl group) and C4 (bonded to the carbonyl group) are anticipated around δ 168 ppm and δ 150 ppm, respectively, while C5 is expected to be more upfield, near δ 130 ppm. asianpubs.orgrsc.org The phenyl carbons typically resonate between δ 125 and δ 135 ppm. rsc.orgoregonstate.edu

2D NMR Techniques: To unambiguously assign these signals and confirm the molecular structure, various 2D NMR experiments are utilized. ipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to delineate the spin systems within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, confirming the assignment of protonated carbons in both the thiazole and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between the phenyl ring, the thiazole ring, and the carbonyl chloride group.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | Technique | Predicted Chemical Shift (ppm) | Notes |

| Phenyl-H | ¹H NMR | 7.4 - 8.0 (multiplet) | Aromatic region, typical for a monosubstituted benzene (B151609) ring. researchgate.net |

| Thiazole-H5 | ¹H NMR | 8.1 - 8.6 (singlet) | Deshielded proton on the thiazole ring. nih.gov |

| C=O | ¹³C NMR | 160 - 165 | Carbonyl carbon of the acid chloride functional group. |

| Thiazole C2 | ¹³C NMR | ~168 | Carbon attached to the phenyl group and nitrogen. asianpubs.org |

| Thiazole C4 | ¹³C NMR | ~150 | Carbon attached to the carbonyl group. asianpubs.org |

| Thiazole C5 | ¹³C NMR | ~130 | Protonated carbon of the thiazole ring. asianpubs.org |

| Phenyl Carbons | ¹³C NMR | 125 - 135 | Aromatic carbons of the phenyl substituent. oregonstate.edu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the key functional groups present in this compound by detecting their characteristic vibrational frequencies. mdpi.commdpi.com The spectrum is expected to be dominated by a very strong and sharp absorption band at a high wavenumber, typically in the range of 1770-1815 cm⁻¹, which is characteristic of the C=O stretching vibration of an acyl chloride. libretexts.org This high frequency distinguishes it from other carbonyl compounds like ketones or esters.

Other significant absorptions include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region. researchgate.net

Aromatic C=C Stretching: Several medium to sharp bands in the 1450-1600 cm⁻¹ region, confirming the presence of the phenyl ring.

Thiazole Ring Vibrations: The C=N and C=S stretching vibrations of the thiazole ring contribute to the fingerprint region, with characteristic bands expected around 1630 cm⁻¹ and within the 1300-1400 cm⁻¹ range. researchgate.net

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | Stretching | 1770 - 1815 | Strong, Sharp |

| Aromatic C-H | Stretching | 3050 - 3100 | Medium to Weak |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium |

| Thiazole C=N | Stretching | ~1630 | Medium |

| Thiazole Ring | Ring Vibrations | 1300 - 1400 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and confirming the elemental composition of this compound. mdpi.com The compound has a molecular formula of C₁₀H₆ClNOS and a molecular weight of approximately 223.67 g/mol . matrix-fine-chemicals.comfishersci.ca In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 223. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern is expected, with an (M+2)⁺ peak at m/z 225 having an intensity of roughly one-third that of the M⁺ peak. nih.gov

The fragmentation pattern provides further structural evidence. Common fragmentation pathways would likely involve the loss of the chlorine atom or the entire carbonyl chloride group:

[M - Cl]⁺: A peak at m/z 188, corresponding to the loss of a chlorine radical.

[M - COCl]⁺: A peak at m/z 160, resulting from the cleavage of the bond between the thiazole ring and the carbonyl group.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M]⁺ | 223 | Molecular ion peak (with ³⁵Cl). |

| [M+2]⁺ | 225 | Isotope peak (with ³⁷Cl). |

| [M - Cl]⁺ | 188 | Fragment from loss of chlorine. |

| [M - COCl]⁺ | 160 | Fragment from loss of the carbonyl chloride group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the conjugated system of this compound. The molecule contains both the phenyl ring and the thiazole ring, which form an extended π-conjugated system. This conjugation is expected to result in strong absorption bands in the UV region, corresponding to π → π* transitions. masterorganicchemistry.com Based on similar 2-phenylthiazole (B155284) structures, the maximum absorption wavelength (λmax) is anticipated to be in the range of 280-320 nm. scielo.org.za The carbonyl group may also exhibit a weak n → π* transition at a longer wavelength, but this is often obscured by the more intense π → π* absorptions. masterorganicchemistry.com

Table 4: Expected UV-Vis Absorption Data

| Electronic Transition | Expected λmax (nm) | Chromophore |

| π → π | 280 - 320 | Phenyl-thiazole conjugated system |

| n → π | >300 | Carbonyl group (C=O) |

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of closely related 2,4-disubstituted thiazole derivatives provides insight into its expected structural features. researchgate.netmdpi.com

This technique would provide exact measurements of:

Bond Lengths and Angles: Confirming the geometry of the thiazole and phenyl rings and the carbonyl chloride moiety.

Molecular Conformation: Determining the dihedral angle between the planes of the thiazole and phenyl rings, which is typically twisted rather than perfectly coplanar. researchgate.netnih.gov

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, including potential π-π stacking interactions between the aromatic rings or other weak intermolecular forces. researchgate.netnih.gov

The thiazole ring itself is expected to be essentially planar. researchgate.net

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis provides a quantitative determination of the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. This technique is used to verify that the empirical formula of the synthesized compound matches its theoretical composition, derived from the molecular formula C₁₀H₆ClNOS. nih.gov The experimentally determined weight percentages of C, H, N, and S must fall within a narrow margin of error (typically ±0.4%) of the calculated theoretical values to confirm the compound's purity and elemental integrity.

Table 5: Elemental Composition of C₁₀H₆ClNOS

| Element | Theoretical (%) |

| Carbon (C) | 53.70 |

| Hydrogen (H) | 2.71 |

| Nitrogen (N) | 6.26 |

| Sulfur (S) | 14.34 |

| Chlorine (Cl) | 15.85 |

| Oxygen (O) | 7.15 |

Chromatographic Techniques for Purity Assessment (e.g., HPLC, TLC)

Chromatographic methods are essential for assessing the purity of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of purity. nih.gov A pure sample of the compound should appear as a single spot on the TLC plate when visualized under UV light. The retention factor (Rf) value is characteristic for a given compound in a specific solvent system (eluent).

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative method for determining purity. When a sample is analyzed by HPLC, a pure compound will ideally yield a single, sharp peak in the chromatogram at a specific retention time. The area under this peak is proportional to the concentration of the compound, allowing for a precise purity determination, often expressed as a percentage (e.g., >99%).

Applications in Medicinal Chemistry and Drug Discovery

Role as a Precursor for Biologically Active Molecules

The 2-phenylthiazole (B155284) scaffold is a recognized pharmacophore, a structural feature responsible for a molecule's biological activity. researchgate.net This core is present in numerous natural and synthetic compounds with a broad spectrum of pharmacological effects. researchgate.nettandfonline.com Consequently, 2-Phenyl-1,3-thiazole-4-carbonyl chloride serves as a crucial starting material for creating libraries of compounds that are screened for various therapeutic activities. The synthesis of these derivatives often involves the Hantzsch thiazole (B1198619) synthesis method, which is a classic and widely used approach for creating the thiazole ring. tandfonline.comnih.gov

Synthesis of Thiazole-Containing Therapeutic Agents

The versatility of this compound allows for its use in the development of a diverse range of therapeutic agents targeting various diseases.

Thiazole-containing compounds have been investigated for their potential as anticoagulant agents. For instance, derivatives of the Factor Xa inhibitor Rivaroxaban have been synthesized using thiazole carboxylic acids. researchgate.net The synthesis involves condensing a key intermediate with a substituted thiazole carbonyl chloride to produce the final active molecule. researchgate.net

The 2-phenylthiazole moiety is a key component in a multitude of compounds exhibiting antimicrobial properties.

Antibacterial: Numerous studies have reported the synthesis of 2-phenylthiazole derivatives with significant antibacterial activity. nih.govresearchgate.net These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For example, a series of 2-phenylamino-thiazole derivatives demonstrated potent activity against various bacterial strains. researchgate.net The introduction of different substituents on the phenyl ring and the thiazole core allows for the fine-tuning of their antibacterial spectrum and potency. acs.org

Antifungal: Phenylthiazole derivatives have also emerged as promising antifungal agents. mdpi.comresearchgate.net Researchers have designed and synthesized novel phenylthiazole compounds containing an acylhydrazone moiety that exhibit excellent antifungal activities against various phytopathogenic fungi. mdpi.comresearchgate.net Some of these synthesized compounds have shown superior or comparable activity to commercial fungicides. mdpi.com

Antiviral: The phenylthiazole ring system has served as a template for the design of antiviral agents, particularly those targeting flaviviruses. nih.gov These compounds have been shown to inhibit viral replication by targeting viral proteins. nih.gov Research in this area has led to the development of drug-like phenylthiazole derivatives with high antiviral selectivity. nih.gov

Table 1: Examples of Antimicrobial Phenylthiazole Derivatives

| Compound Type | Target Organism | Key Findings | Reference |

|---|---|---|---|

| 2-Phenylamino-thiazole derivatives | Gram-positive and Gram-negative bacteria, Fungi | Some derivatives were more potent than reference drugs against pathogenic strains. | researchgate.net |

| Phenylthiazole derivatives with acylhydrazone moiety | Phytopathogenic fungi (e.g., Magnaporthe oryzae) | Exhibited excellent antifungal activities, some superior to commercial fungicides. | mdpi.com |

| Phenylthiazole derivatives | Flaviviruses (e.g., Dengue virus) | Developed drug-like compounds with high antiviral selectivity. | nih.gov |

The 2-phenylthiazole scaffold is a prominent feature in the design of novel anticancer agents. nih.govnih.gov Derivatives incorporating this moiety have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. nih.govresearchgate.net

For instance, new series of phenylthiazolylindoles and phenylthiazolyl-7-azaindoles have shown inhibitory effects against a panel of human cancer cell lines at micromolar to nanomolar concentrations. nih.gov Some of these compounds also exhibited high affinity for cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle. nih.gov Other studies have synthesized arylidene-hydrazinyl-thiazole derivatives that display significant antiproliferative activity on carcinoma cell lines. nih.govresearchgate.net

Table 2: Anticancer Activity of Phenylthiazole Derivatives

| Compound Series | Cancer Cell Lines | Mechanism of Action (if known) | Reference |

|---|---|---|---|

| Phenylthiazolylindoles and phenylthiazolyl-7-azaindoles | Panel of ~60 human cancer cell lines | Inhibition of CDK1 | nih.gov |

| Arylidene-hydrazinyl-thiazole derivatives | MDA-MB231 (breast cancer), HeLa (cervical cancer) | Induction of apoptosis | nih.govresearchgate.net |

Anti-inflammatory: Phenylthiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties. rasayanjournal.co.innih.govwjpmr.com Certain 2,4-disubstituted 1,3-thiazole derivatives have shown significant anti-inflammatory activity in vitro, comparable to or better than the standard drug diclofenac (B195802) sodium. rasayanjournal.co.in The synthesis of these compounds often involves multi-step reaction sequences starting from precursors that can be derived from this compound. nih.gov

Antioxidant: The thiazole nucleus is also found in compounds with antioxidant properties. derpharmachemica.com Phenolic thiazoles, in particular, have been synthesized and shown to possess antioxidant and antiradical activity. nih.gov These compounds are evaluated for their ability to scavenge free radicals using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. derpharmachemica.comnih.gov

Antitubercular: The thiazole ring is considered a favorable pharmacophore for the development of new antitubercular agents. researchgate.net The simple and affordable chemistry of thiazole derivatives makes them attractive lead structures for investigating structure-activity relationships to improve their efficacy against Mycobacterium tuberculosis, including resistant strains. researchgate.net

Antiprotozoal: Thiazole derivatives have been synthesized and evaluated for their activity against various protozoa. nih.gov For example, a series of 2-acylamino-5-nitro-1,3-thiazoles showed potent activity against Giardia intestinalis, Trichomonas vaginalis, Leishmania amazonensis, and Trypanosoma cruzi. nih.gov

Contribution to Scaffold Hopping and Lead Optimization Strategies in Drug Design

This compound serves as a crucial building block in medicinal chemistry, particularly in the realms of scaffold hopping and lead optimization. Its reactive carbonyl chloride group allows for the facile synthesis of a diverse library of carboxamide derivatives, enabling systematic exploration of the chemical space around the 2-phenyl-1,3-thiazole core. This core scaffold is recognized for its presence in numerous biologically active compounds, making it an attractive starting point for the design of novel therapeutics.

Scaffold Hopping:

Scaffold hopping is a drug design strategy focused on identifying isosteric replacements for the core structure of a known active compound to discover new chemical entities with improved properties. The 2-phenyl-1,3-thiazole scaffold, readily accessible from this compound, presents a valuable template for such endeavors. Its aromatic nature and the presence of heteroatoms provide key pharmacophoric features that can be mimicked by other heterocyclic systems.

For instance, researchers might replace the 2-phenyl-1,3-thiazole core with other bioisosteric rings such as oxazole, imidazole, or pyrazole (B372694) to explore novel intellectual property space and potentially enhance biological activity, selectivity, or pharmacokinetic profiles. While direct examples of scaffold hopping originating from this compound are not extensively documented in dedicated studies, the principle is a fundamental aspect of medicinal chemistry. The diverse derivatives synthesized from this starting material can themselves become the basis for further scaffold hopping explorations.

Lead Optimization:

Lead optimization is a critical phase in drug discovery that involves refining the structure of a promising lead compound to enhance its desired properties, such as potency, selectivity, and pharmacokinetic parameters, while minimizing undesirable effects. This compound is an exemplary tool for lead optimization due to the ease with which its derivatives can be synthesized and their structure-activity relationships (SAR) can be studied.

A notable example of lead optimization involving derivatives of this compound is in the development of potential anticancer agents. By reacting the carbonyl chloride with various amines, a library of 2-phenylthiazole-4-carboxamide (B13865131) derivatives can be generated. The substituents on the amine and the phenyl ring can be systematically varied to probe their impact on cytotoxic activity.

One study synthesized a series of substituted 2-phenylthiazole-4-carboxamide derivatives and evaluated their efficacy against several human cancer cell lines. nih.gov The investigation into the SAR of the arylacetamido group attached to the para-position of the 2-phenylthiazole core revealed that modifications to this part of the molecule significantly influenced its anticancer properties. nih.gov For example, the introduction of a methoxy (B1213986) group at the 4-position of the arylacetamido ring enhanced activity against Caco-2 (colorectal cancer) cells. nih.gov Conversely, a 2-methoxy substituent was found to be beneficial for activity against HT-29 (colon cancer) and T47D (breast cancer) cell lines. nih.gov Furthermore, a 3-fluoro substituted analog demonstrated broad cytotoxic activity against all tested cell lines. nih.gov

These findings highlight how the this compound scaffold allows for systematic structural modifications, a cornerstone of lead optimization. The data generated from such studies can be compiled to build a comprehensive SAR profile, guiding the design of more potent and selective drug candidates.

Data Tables

| Compound | Substituent (R) on Arylacetamido Ring | T47D IC₅₀ (µg/mL) | Caco-2 IC₅₀ (µg/mL) | HT-29 IC₅₀ (µg/mL) |

|---|---|---|---|---|

| 1 | H | >50 | >50 | >50 |

| 2 | 4-OCH₃ | 25.3 | 15.1 | 33.7 |

| 3 | 2-OCH₃ | 12.5 | 40.2 | 9.8 |

| 4 | 3-F | <10 | <10 | <10 |

Future Research Trajectories and Current Challenges

Development of Green Chemistry Approaches for Synthesis

The synthesis of 2-Phenyl-1,3-thiazole-4-carbonyl chloride and its derivatives traditionally involves methods that are often at odds with the principles of green chemistry. nih.gov A primary challenge lies in the conversion of the corresponding carboxylic acid to the acyl chloride. This step typically employs hazardous reagents like thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or phosphorus(III) chloride (PCl₃). chemguide.co.uklibretexts.orglibretexts.org These reagents generate toxic byproducts such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, posing environmental and safety concerns. chemguide.co.uk

Future research is focused on developing greener alternatives for this critical transformation. Key areas of investigation include:

Catalytic Acyl Chlorination: Exploring catalytic methods that can activate the carboxylic acid for chlorination under milder conditions, thereby reducing waste and avoiding stoichiometric use of hazardous reagents. While research into using reagents like titanium tetrachloride (TiCl₄) has been explored for related transformations, dedicated green methods for this specific conversion are needed. acs.org

Alternative Chlorinating Agents: Investigating less hazardous chlorinating agents, such as oxalyl chloride, which can be used under milder conditions and may offer a more favorable environmental profile. researchgate.net

Flow Chemistry: Implementing continuous-flow synthesis, which can improve safety by using smaller quantities of hazardous reagents at any given time and allow for better control over reaction conditions, potentially increasing yield and reducing byproduct formation.

For the synthesis of the core thiazole (B1198619) ring, significant progress has been made in green chemistry, which can be adapted for the precursor, 2-phenyl-1,3-thiazole-4-carboxylic acid. bepls.comresearchgate.net These methods move away from traditional Hantzsch thiazole synthesis, which can involve toxic reagents and harsh conditions. bepls.comnih.gov

Table 1: Comparison of Traditional vs. Green Approaches in Thiazole Synthesis

| Feature | Traditional Methods (e.g., Hantzsch) | Green Chemistry Approaches |

|---|---|---|

| Solvents | Often volatile organic compounds (VOCs) | Water, deep eutectic solvents (DES), PEG-400, or solvent-free conditions. bepls.comresearchgate.net |

| Catalysts | Often stoichiometric, non-recyclable catalysts | Recyclable catalysts (e.g., chitosan-based, silica-supported). nih.govmdpi.com |

| Energy Input | Conventional heating, often for long durations | Microwave irradiation, ultrasonic-mediated synthesis. bepls.comijarsct.co.in |

| Reaction Type | Multi-step syntheses with intermediate isolation | One-pot, multi-component reactions. bepls.com |

| Byproducts | Often generate significant hazardous waste | Minimized waste generation, higher atom economy. nih.gov |

The primary challenge remains the integration of these green principles into the entire synthetic pathway of this compound, particularly for the final, sensitive acyl chloride formation step.

Exploration of Novel Reaction Pathways and Catalytic Applications

The high reactivity of the acyl chloride functional group makes this compound a valuable intermediate for synthesizing a wide array of derivatives. researchgate.net Future research will likely focus on leveraging this reactivity to explore novel chemical space.

Novel Reaction Pathways:

Synthesis of Bioactive Amides and Esters: The compound is an ideal precursor for creating libraries of 2-phenylthiazole-4-carboxamides and corresponding esters. nih.gov These libraries can be screened for various biological activities, as the 2-phenylthiazole (B155284) scaffold is a known pharmacophore found in compounds with potential anticancer and antibacterial properties. nih.govmdpi.com

Palladium-Catalyzed Cross-Coupling: Investigating the potential for the acyl chloride group to participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form novel ketone derivatives, thereby expanding the structural diversity of accessible compounds.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis to engage the thiazole ring or the acyl chloride group in novel transformations, potentially enabling reactions that are not feasible under thermal conditions.

Catalytic Applications: While the compound itself is not a catalyst, it serves as a crucial building block for the synthesis of more complex molecules that may possess catalytic activity.

Ligand Synthesis: The carbonyl chloride handle allows for its covalent attachment to polymer backbones or inorganic supports. The nitrogen and sulfur atoms of the thiazole ring can act as coordination sites for metal ions, making these functionalized materials potential candidates for heterogeneous catalysts.

Organocatalyst Development: Incorporating the 2-phenylthiazole moiety into larger molecular frameworks to develop novel organocatalysts, where the electronic properties and rigid structure of the thiazole ring could influence catalytic activity and selectivity.

A significant challenge is to develop selective transformations that can modify other parts of the molecule while preserving the highly reactive acyl chloride group, or vice versa, enabling precise and controlled molecular construction.

Expansion into Materials Science and Supramolecular Chemistry

The rigid, planar, and aromatic nature of the 2-phenylthiazole core makes it an attractive building block for advanced materials. wikipedia.org The field is poised for significant expansion beyond its current use in some dyes and fungicides. wikipedia.orgnih.gov

Materials Science Applications:

Functional Polymers: The acyl chloride group is highly suitable for polymerization reactions, particularly polycondensation with diamines or diols to form polyamides and polyesters, respectively. The resulting polymers would feature the stable and electronically active thiazole moiety in the main chain, potentially leading to materials with interesting thermal, optical, or electronic properties, similar to related benzothiazole-containing polymers used in electroluminescent devices. mdpi.com

Organic Semiconductors: The π-conjugated system of the 2-phenylthiazole unit suggests its potential use in organic electronics. By designing and synthesizing oligomers or polymers derived from this compound, researchers can explore their application in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Supramolecular Chemistry:

Self-Assembling Systems: The potential for hydrogen bonding (via amide derivatives), π-π stacking (between the phenyl and thiazole rings), and coordination with metal ions makes molecules derived from this compound excellent candidates for designing self-assembling supramolecular structures.

Liquid Crystals: The rigid, rod-like shape of certain 2-phenylthiazole derivatives could lead to the formation of liquid crystalline phases. By attaching appropriate flexible chains to the core structure, it is possible to design and synthesize novel thermotropic liquid crystals.

The main challenge in this area is to establish clear structure-property relationships. Understanding how modifications to the 2-phenylthiazole core affect the bulk properties of the resulting polymers or the organization of supramolecular assemblies is crucial for the rational design of new materials.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

AI/ML in Molecular Design:

Predictive Modeling: ML algorithms can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict the biological activity or material properties of novel derivatives synthesized from this compound before they are ever made in the lab, saving significant time and resources. researchgate.net

Generative Models: Deep learning techniques, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used to design entirely new molecules. mdpi.com By providing the 2-phenylthiazole scaffold as a starting point, these models can generate novel derivatives with optimized properties for specific targets, such as a particular enzyme or a desired band gap for a semiconductor.

In Silico Screening: AI-powered docking simulations and virtual screening can rapidly evaluate large virtual libraries of compounds derived from the parent acyl chloride against biological targets, identifying the most promising candidates for synthesis and experimental testing. ijaresm.comresearchgate.net

AI/ML in Synthesis and Reaction Planning:

Retrosynthesis Prediction: AI tools can analyze the structure of a complex target molecule containing the 2-phenylthiazole core and propose efficient synthetic pathways, potentially identifying novel or more sustainable routes. acm.org

Reaction Optimization: ML models can predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield of reactions involving this compound, reducing the number of experiments needed for process development.

Table 2: Applications of AI/ML in Research Involving this compound

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| QSAR Modeling | Predicts biological activity or material properties based on molecular structure. nih.gov | Prioritizes synthesis of high-potential derivatives. |

| Generative Design | Creates novel molecular structures with desired properties. mdpi.com | Accelerates discovery of new drug candidates and materials. |

| Virtual Screening | Docks virtual compound libraries into protein targets to predict binding affinity. ijaresm.com | Identifies promising hits for further investigation. |

| Retrosynthesis Planning | Proposes synthetic routes for target molecules. acm.org | Designs more efficient and greener synthetic pathways. |

| Reaction Optimization | Predicts optimal conditions to maximize reaction yields. | Reduces experimental effort and resource consumption. |

The primary challenge in this domain is the availability of high-quality, curated data. The performance of AI and ML models is heavily dependent on the data used for training, and creating large, reliable datasets for specific applications of thiazole derivatives remains a critical task.

常见问题

Q. What are the recommended synthetic routes for preparing 2-Phenyl-1,3-thiazole-4-carbonyl chloride, and how is purity validated?

- Methodological Answer : The compound is typically synthesized via chlorination of its carboxylic acid precursor (2-Phenyl-1,3-thiazole-4-carboxylic acid) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction conditions often involve refluxing in anhydrous solvents (e.g., dichloromethane) under inert atmospheres to prevent hydrolysis . Purity is validated via analytical techniques:

- Thin-Layer Chromatography (TLC) for reaction monitoring.

- ¹H/¹³C NMR to confirm structural integrity (e.g., carbonyl chloride peak at ~170 ppm in ¹³C NMR).

- Melting Point Analysis (mp ~100°C, as reported for the pure compound) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to its reactivity with water (generating toxic HCl gas) and corrosive nature, researchers must:

- Use air-free techniques (glovebox or Schlenk line) and moisture-free solvents.

- Wear acid-resistant PPE (gloves, goggles, lab coat).

- Store at ≤4°C in sealed, desiccated containers to prevent decomposition .

Emergency measures include neutralizing spills with dry sodium bicarbonate and ensuring proper ventilation .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- Infrared (IR) Spectroscopy : Strong C=O stretch ~1770 cm⁻¹ and C-Cl stretch ~750 cm⁻¹ .

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm) and thiazole proton (δ 8.3–8.5 ppm).

- ¹³C NMR: Carbonyl carbon at ~165–170 ppm .

- X-ray Crystallography (via SHELX software) for definitive structural confirmation .

Advanced Research Questions

Q. How can competing side reactions be minimized when using this compound in acylations?

- Methodological Answer : Competing hydrolysis or undesired nucleophilic attacks are mitigated by:

- Controlled stoichiometry (1–1.2 eq. of acyl chloride to substrate).

- Low-temperature reactions (0–5°C) in anhydrous solvents (e.g., THF or DCM).

- Catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

Monitoring via in-situ FTIR or HPLC helps track reaction progress and identify byproducts .

Q. What role does this compound play in synthesizing bioactive heterocycles?

- Methodological Answer : It serves as a key intermediate in synthesizing:

- Antimicrobial agents : Coupling with amines to form amides (e.g., acetamide derivatives with triazole-thiazole scaffolds) .

- Anticancer candidates : Coordination with organotin(IV) complexes for enhanced bioactivity .

Example: Reaction with 2-aminothiazoles under microwave irradiation yields derivatives with validated cytotoxicity .

Q. How can computational modeling predict its reactivity in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations assess:

- Electrophilicity : Local softness (σ) and Fukui indices to predict reactive sites.

- Transition-state analysis : Activation barriers for SN² vs. SN¹ mechanisms.

Software like Gaussian or ORCA models charge distribution, while molecular docking (e.g., AutoDock) predicts binding affinities in drug design .

Q. How do researchers resolve discrepancies in reported physical properties (e.g., melting points)?

- Methodological Answer : Contradictions arise from impurities or polymorphic forms. Strategies include:

- Recrystallization from ethanol/water mixtures to isolate pure phases.

- Differential Scanning Calorimetry (DSC) to identify polymorph transitions.

- Cross-referencing high-resolution mass spectrometry (HRMS) data with theoretical values .

For example, a reported mp of 100°C aligns with pure samples, while deviations suggest residual solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。